molecular formula C18H13ClN4O4 B2875332 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide CAS No. 899986-29-9

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide

Cat. No. B2875332
CAS RN: 899986-29-9
M. Wt: 384.78
InChI Key: PGRYVTKFRHWORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide” is a chemical compound. It is a derivative of benzothiazole . It is used in the synthesis of potent and selective inhibitors of glycogen synthase kinase 3 .


Synthesis Analysis

The synthesis of this compound could involve the use of 3-Chloro-5-methoxypyridazine, which is used to synthesize potent and selective inhibitors of glycogen synthase kinase 3 . The synthesis could also involve the use of 3-Amino-6-methoxypyridazine, which is an organic reagent that can be used as a key intermediate in the preparation of Relugoli .

Scientific Research Applications

Potential Neuroleptics and Synthesis of Heterocyclic Compounds

Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which could have implications in the development of potential neuroleptics within the orthopramide series. This research demonstrates the versatility of nitrobenzamide derivatives in synthesizing compounds with potential neurological applications Valenta et al., 1990.

Modification for Antihelminthic Effect

Galkina et al. (2014) modified the anticestodal drug 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide to improve its biological effect, showcasing the chemical versatility of nitrobenzamide derivatives for enhancing pharmacological properties without altering the core pharmacophoric groups Galkina et al., 2014.

Synthesis and Cytotoxicity of Quinazolinones

Hour et al. (2007) focused on the synthesis of quinazolinones starting from benzamide derivatives, assessing their cytotoxicity against various cancer cell lines. This study underscores the potential of nitrobenzamide derivatives in the synthesis of compounds with significant anticancer activities Hour et al., 2007.

Crystal Engineering with Hydrogen and Halogen Bonds

Saha et al. (2005) investigated the crystal engineering aspects of benzamide derivatives, highlighting the role of hydrogen and halogen bonds in designing new molecular structures. This research provides insights into how nitrobenzamide derivatives can be utilized in material science for crystal design and engineering Saha et al., 2005.

Corrosion Inhibition Studies

Mishra et al. (2018) demonstrated how N-phenyl-benzamide derivatives, including those with nitro and methoxy substituents, serve as effective corrosion inhibitors for mild steel in acidic environments. This application highlights the industrial relevance of nitrobenzamide derivatives in protecting metals from corrosion Mishra et al., 2018.

properties

IUPAC Name

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4/c1-27-17-8-7-16(21-22-17)11-3-2-4-12(9-11)20-18(24)14-6-5-13(23(25)26)10-15(14)19/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRYVTKFRHWORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.